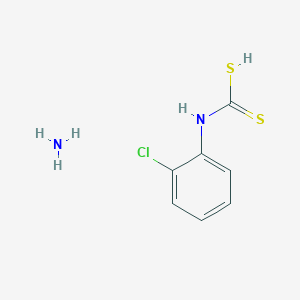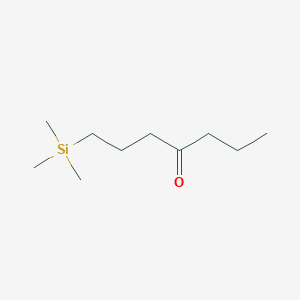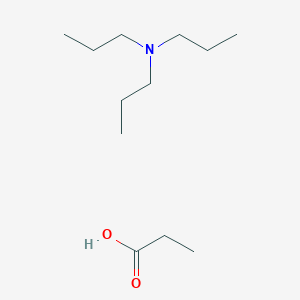
Tripropylamine propionic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropylamine propionic acid salt is a compound formed by the combination of tripropylamine and propionic acid. Tripropylamine is a tertiary amine with the chemical formula (CH₃CH₂CH₂)₃N, while propionic acid is a carboxylic acid with the formula CH₃CH₂COOH. The resulting salt is a combination of these two compounds, where the amine neutralizes the acid to form a salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripropylamine propionic acid salt typically involves the neutralization reaction between tripropylamine and propionic acid. The reaction can be represented as follows:
(CH3CH2CH2)3N+CH3CH2COOH→(CH3CH2CH2)3NH++CH3CH2COO−
This reaction is usually carried out in an aqueous medium at room temperature. The resulting salt can be isolated by evaporating the solvent and recrystallizing the product from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization reactions in continuous reactors. The reactants are mixed in stoichiometric amounts, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tripropylamine propionic acid salt can undergo various chemical reactions, including:
Neutralization: Reacts with acids and bases to form corresponding salts and water.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The propionic acid moiety can undergo oxidation to form propionic acid derivatives.
Common Reagents and Conditions
Acids and Bases: Common reagents include hydrochloric acid, sodium hydroxide, and other strong acids and bases.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Solvents: Water, ethanol, and other polar solvents are commonly used.
Major Products Formed
Neutralization: Forms water and corresponding salts.
Substitution: Forms substituted amines and other derivatives.
Oxidation: Forms propionic acid derivatives such as propionic anhydride.
Aplicaciones Científicas De Investigación
Tripropylamine propionic acid salt has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of tripropylamine propionic acid salt involves the interaction of the amine and carboxylate groups with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The propionic acid moiety can participate in metabolic pathways, leading to the formation of propionyl-CoA, which is involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine propionic acid salt: Similar structure but with ethyl groups instead of propyl groups.
Tripropylamine acetic acid salt: Similar structure but with acetic acid instead of propionic acid.
Triethylamine acetic acid salt: Combination of triethylamine and acetic acid.
Uniqueness
Tripropylamine propionic acid salt is unique due to the specific combination of tripropylamine and propionic acid, which imparts distinct chemical and physical properties. The longer propyl chains in tripropylamine provide different solubility and reactivity compared to shorter alkyl chain amines.
Propiedades
Número CAS |
68797-66-0 |
|---|---|
Fórmula molecular |
C12H27NO2 |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
N,N-dipropylpropan-1-amine;propanoic acid |
InChI |
InChI=1S/C9H21N.C3H6O2/c1-4-7-10(8-5-2)9-6-3;1-2-3(4)5/h4-9H2,1-3H3;2H2,1H3,(H,4,5) |
Clave InChI |
ISKGJDZLEVQKOA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC.CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


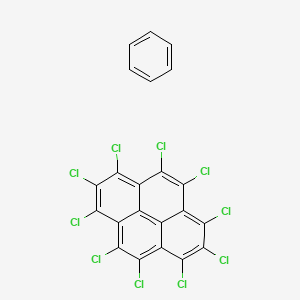
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
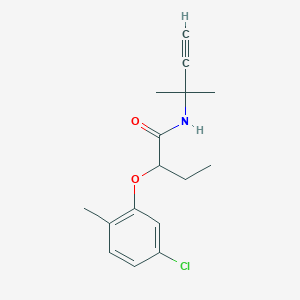

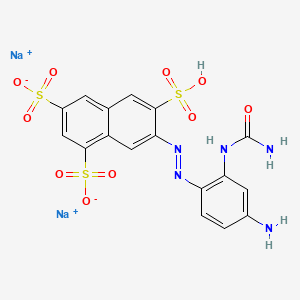
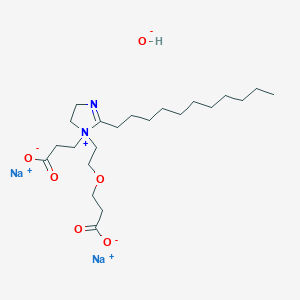
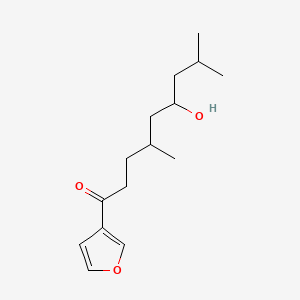
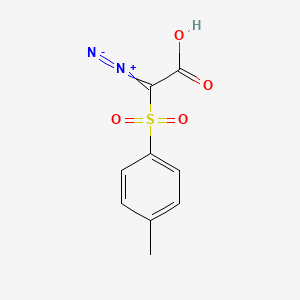

![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
